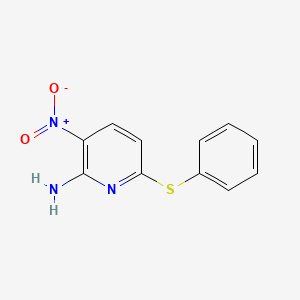
2-Amino-3-nitro-6-(phenylmercapto)pyridine
Cat. No. B8339101
M. Wt: 247.28 g/mol
InChI Key: XHGUJNXOPXCSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06855723B2
Procedure details


2,3-Diamino-6-(phenylmercapto)pyridine was prepared by hydrogenating 2-amino-3-nitro-6-(phenylmercapto)pyridine (107.1 g, 0.433 mol) under 5 atm of H2 in the presence of 30 g of Raney-Ni in 1200 mL of 2-propanol at 70° C. After 4 hours (29.1 L of hydrogen) the reaction mixture was cooled to 4° C. while stirring continuously. The precipitate was collected by vacuum filtration, washed with 2-propanol and dried at 50° C. under vacuum. The combined filtrates were concentrated under reduced pressure and recrystallized from 2-propanol. After washing the hydrogenation apparatus twice with 1000 mL of THF, evaporation under reduced pressure and recrystallization from 2-propanol, the precipitate was collected and dried at 50° C. under vacuum to give 80.4 g (87.1% yield) of 2,3-diamino-6-(phenylmercapto)pyridine, m.p. 119-122° C.).




Yield
87.1%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[H][H]>CC(O)C.[Ni]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
107.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])SC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring continuously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. under vacuum
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 2-propanol
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the hydrogenation apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
twice with 1000 mL of THF, evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
under reduced pressure and recrystallization from 2-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC=C1N)SC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80.4 g | |
| YIELD: PERCENTYIELD | 87.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
